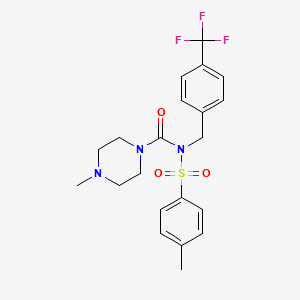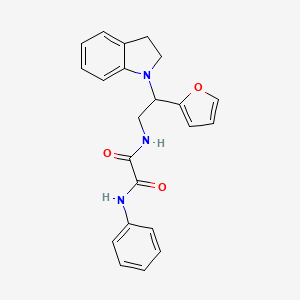
1-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
A series of benzamide derivatives, including structures similar to the mentioned compound, have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds, characterized by a polar substituent group on the piperidine ring, showed potential as selective serotonin 4 (5-HT4) receptor agonists. This indicates their possible application as novel prokinetic agents with reduced side effects, enhancing gastric emptying and defecation in animal models (Sonda et al., 2004).
Crystal Structure and Molecular Analysis
Research on novel piperazine derivatives reveals the synthesis and structural confirmation via X-ray diffraction studies, offering insights into the reactive sites for electrophilic and nucleophilic nature of molecules. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, which could be pivotal in understanding their biological interactions and stability (Kumara et al., 2017).
Anticancer Potential
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to the compound , have shown significant cytotoxic activity against various human cancer cell lines. These findings suggest that such compounds could serve as potent agents in cancer treatment, offering a novel approach to induce apoptosis and arrest the cell cycle in cancer cells without affecting normal cells (Ravichandiran et al., 2019).
Antidepressant Mechanisms
The metabolic pathways of novel antidepressants have been studied, showing how compounds like Lu AA21004 are metabolized in human liver microsomes to various metabolites. This research underscores the importance of understanding the enzymatic interactions and metabolic stability of such compounds, which could inform their development as safer, more effective antidepressants (Hvenegaard et al., 2012).
Selective Killing of Bacterial Persisters
Research demonstrates that specific chemical compounds can selectively kill bacterial persisters tolerant to antibiotic treatment, highlighting a potential application in combating antibiotic resistance. This approach does not affect normal antibiotic-sensitive cells, suggesting a targeted strategy to enhance the efficacy of existing antibiotic therapies (Kim et al., 2011).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-18-7-9-19(10-8-18)31(27,28)25-13-11-17(12-14-25)21(26)24-22-23-20(15-30-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFAURSRDKYDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2881170.png)
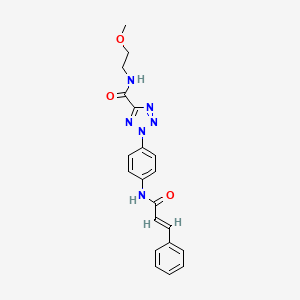
![N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2881173.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-propan-2-yloxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2881177.png)
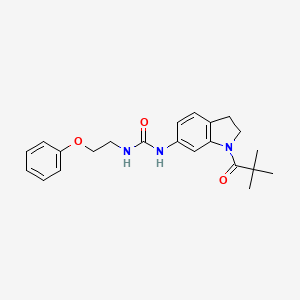
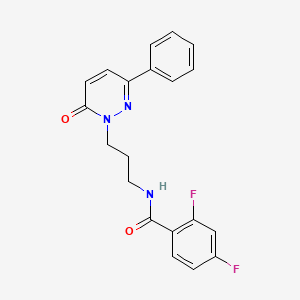

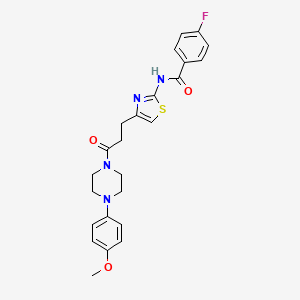
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)
